molecular formula C19H26ClN3OS B8372601 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride CAS No. 117829-31-9

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride

Cat. No. B8372601
Key on ui cas rn: 117829-31-9
M. Wt: 379.9 g/mol
InChI Key: JQQFFPYIBZCZAC-UHFFFAOYSA-N
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Patent
US04891374

Procedure details

A solution of 18.0 g (0.055 mol) of 2-bromo-1-(3,5-ditert.butyl-4-hydroxyphenyl)-ethanone and 7.6 g (0.05 mol) of 1-amino-2-mercaptoimidazole hydrochloride from step (a) in 150 ml of ethanol was refluxed for 9 hours. The residue remaining after evaporation of the solution was rendered alkaline by means of 50 ml of 2N sodium hydroxide solution and extracted with chloroform. In order to convert the product into the hydrochloride, an equimolar amount of ethereal hydrochloric acid was added to the dried chloroform phase, and the batch of crystals produced was filtered off under suction and crystallized from ethanol.
Quantity
18 g
Type
reactant
Reaction Step One
Name
1-amino-2-mercaptoimidazole hydrochloride
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[ClH:20].[NH2:21][N:22]1[CH:26]=[CH:25][N:24]=[C:23]1[SH:27]>C(O)C>[ClH:20].[C:16]([C:7]1[CH:6]=[C:5]([C:3]2[CH2:2][S:27][C:23]3=[N:24][CH:25]=[CH:26][N:22]3[N:21]=2)[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]=1[OH:15])([CH3:19])([CH3:18])[CH3:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
1-amino-2-mercaptoimidazole hydrochloride
Quantity
7.6 g
Type
reactant
Smiles
Cl.NN1C(=NC=C1)S
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after evaporation of the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
an equimolar amount of ethereal hydrochloric acid was added to the dried chloroform phase
CUSTOM
Type
CUSTOM
Details
the batch of crystals produced
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
Smiles
Cl.C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN2C(SC1)=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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